molecular formula C18H15O3P B1594830 Diphenyl phenylphosphonate CAS No. 3049-24-9

Diphenyl phenylphosphonate

Cat. No.: B1594830
CAS No.: 3049-24-9
M. Wt: 310.3 g/mol
InChI Key: CDOMXXVCZQOOMT-UHFFFAOYSA-N
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Description

Diphenyl phenylphosphonate is an organophosphorus compound with the molecular formula C18H15O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and three phenyl groups

Mechanism of Action

Target of Action

Diphenyl phenylphosphonate is a phosphonate compound that has been used in the synthesis of electrically neutral and charged antiviral and anticancer pronucleotides . The primary targets of this compound are the cellular enzymes responsible for the phosphorylation of nucleoside analogs .

Mode of Action

This compound, also known as diphenyl H-phosphonate (DPHP), is a phosphonylating reagent. It has an electron-withdrawing effect due to the presence of phenyl groups, making the phosphorus center sufficiently electrophilic to effect a rapid transesterification with alcohols, including nucleosides . This interaction with its targets results in the formation of phosphorylated nucleoside analogs, which are crucial for exerting antiviral or anticancer activity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the phosphorylation of nucleoside analogs. These analogs must be phosphorylated into a nucleosid-5’-yl phosphate or triphosphate by means of cellular or viral kinases to exert antiviral or anticancer activity . This compound aids in this process by delivering already phosphorylated nucleoside analogs into the cell .

Pharmacokinetics

Its role in the synthesis of pronucleotides suggests that it may have a significant impact on the bioavailability of these compounds .

Result of Action

The result of this compound’s action is the formation of phosphorylated nucleoside analogs. These compounds, after entering the cell, undergo chemical or enzyme-assisted conversion into nucleotides with a free phosphate residue that can demonstrate biological activity . This process is crucial for the antiviral or anticancer activity of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl phenylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine. The reaction proceeds as follows:

3 C6H5OH+POCl3(C6H5O)3P+3 HCl\text{3 C}_6\text{H}_5\text{OH} + \text{POCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{O})_3\text{P} + \text{3 HCl} 3 C6​H5​OH+POCl3​→(C6​H5​O)3​P+3 HCl

Another method involves the transesterification of diphenyl H-phosphonate with phenol under acidic conditions. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and proceeds as follows:

(C6H5O)2P-H+C6H5OH(C6H5O)3P+H2O\text{(C}_6\text{H}_5\text{O})_2\text{P-H} + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{(C}_6\text{H}_5\text{O})_3\text{P} + \text{H}_2\text{O} (C6​H5​O)2​P-H+C6​H5​OH→(C6​H5​O)3​P+H2​O

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diphenyl phenylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Phosphine oxides and phosphines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diphenyl phenylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing into its use as a precursor for antiviral and anticancer agents.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl H-phosphonate: Similar in structure but contains a hydrogen atom instead of a phenyl group.

    Triphenyl phosphate: Contains three phenyl groups bonded to a phosphorus atom, but with different reactivity.

    Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.

Uniqueness

Diphenyl phenylphosphonate is unique due to its combination of three phenyl groups and a phosphonate ester, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

[phenoxy(phenyl)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMXXVCZQOOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184560
Record name Phosphonic acid, phenyl-, diphenyl ester
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Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3049-24-9
Record name Diphenyl P-phenylphosphonate
Source CAS Common Chemistry
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Record name Phosphonic acid, phenyl-, diphenyl ester
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Record name Diphenyl phenylphosphonate
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Record name Phosphonic acid, phenyl-, diphenyl ester
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Record name Diphenyl phenylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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